Absence of Known Bioactivity for CAS 946248-10-8 Versus Structurally Characterized Piperazinylpyrimidine Comparators
A search of authoritative databases (ZINC/ChEMBL 20) explicitly confirms that there is no known biological activity and no predicted activity for (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone [1]. In stark contrast, closely related piperazinylpyrimidine compounds from the Shallal series demonstrate defined, quantifiable anticancer activities: compound II-18 exhibits GI₅₀ values of 90 nM (NCI-H23), 68 nM (RPMI-8226), 61 nM (SK-MEL-5), and 30 nM (MDA-MB-468) in the NCI-60 panel [2]; compound 4 demonstrates selective inhibition of mutant KIT and PDGFRA kinases over wild-type isoforms [3]. The absence of any activity record for CAS 946248-10-8 represents a critical data gap that must be acknowledged in procurement decisions.
| Evidence Dimension | Biological activity (kinase binding / cellular cytotoxicity) |
|---|---|
| Target Compound Data | No known activity; no predicted activity per ChEMBL 20 |
| Comparator Or Baseline | Compound II-18 (Shallal series): GI₅₀ 30 nM (MDA-MB-468); Compound 4: selective KIT/PDGFRA mutant inhibition |
| Quantified Difference | Not calculable—target compound lacks any quantitative activity data |
| Conditions | ZINC/ChEMBL 20 database query; NCI-60 one-dose and five-dose screens for comparators |
Why This Matters
For procurement decisions, this establishes that CAS 946248-10-8 is a screening-grade compound with unproven pharmacology, whereas published analogs have demonstrated nanomolar potency; selection requires justification of the specific substitution pattern (6-methoxy-2-methyl on pyrimidine) for the intended target.
- [1] ZINC Database. ZINC69845165. Accessed 2026-05-08. https://zinc.docking.org/substances/ZINC000069845165/ View Source
- [2] Shallal HM, Russu WA. Abstract 3579: Discovery and anticancer preclinical evaluation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Cancer Res. 2010;70(8_Supplement):3579. View Source
- [3] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011;46(6):2043-2057. doi:10.1016/j.ejmech.2011.02.057 View Source
